(2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-2-yl)prop-2-enamide is a complex organic compound characterized by the presence of thiophene rings and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a thiophene derivative and a hydroxyalkylamine under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions often include temperatures ranging from 50°C to 150°C and may require inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-2-yl)prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-3-(thiophen-3-yl)prop-2-enamide
- (2E)-N-[5-hydroxy-3-(furan-3-yl)pentyl]-3-(furan-2-yl)prop-2-enamide
Uniqueness
(2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-2-yl)prop-2-enamide is unique due to its specific arrangement of thiophene rings and the presence of a hydroxy group
Properties
IUPAC Name |
(E)-N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c18-9-6-13(14-7-11-20-12-14)5-8-17-16(19)4-3-15-2-1-10-21-15/h1-4,7,10-13,18H,5-6,8-9H2,(H,17,19)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCKODRTRLRZMJ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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